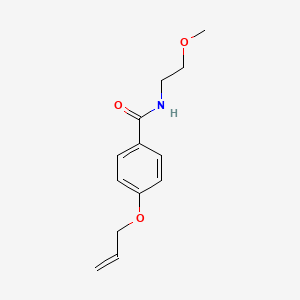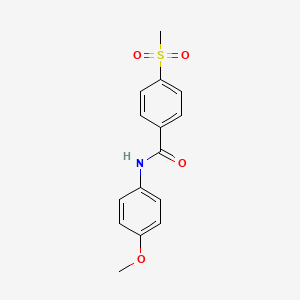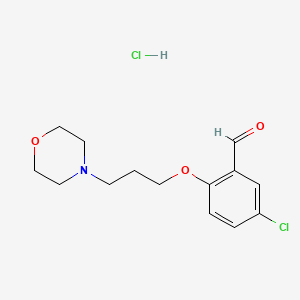
4-(allyloxy)-N-(2-methoxyethyl)benzamide
Übersicht
Beschreibung
4-(allyloxy)-N-(2-methoxyethyl)benzamide, also known as AEMB, is a chemical compound that belongs to the class of benzamides. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. AEMB has been the subject of extensive research due to its potential applications in various fields, including medicine, agriculture, and material science.
Wirkmechanismus
The exact mechanism of action of 4-(allyloxy)-N-(2-methoxyethyl)benzamide is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor kappa B (NF-κB) pathway, which plays a critical role in the regulation of immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. In animal studies, this compound has been shown to reduce inflammation and pain, as well as inhibit tumor growth. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In plants, this compound has been shown to enhance root growth and increase the accumulation of secondary metabolites.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(allyloxy)-N-(2-methoxyethyl)benzamide in laboratory experiments is its high potency and specificity. This compound has been shown to have a high affinity for its target molecules, which makes it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo. It is also important to note that this compound has not yet been approved for human use and should be used with caution in laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(allyloxy)-N-(2-methoxyethyl)benzamide. One area of interest is the development of novel drug delivery systems using this compound as a carrier molecule. Another area of research is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets in the body.
Wissenschaftliche Forschungsanwendungen
4-(allyloxy)-N-(2-methoxyethyl)benzamide has been studied extensively for its potential applications in various fields of science. In medicine, this compound has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been investigated for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier. In agriculture, this compound has been studied for its ability to enhance plant growth and improve crop yield. In material science, this compound has been investigated for its potential use as a polymer additive and as a precursor for the synthesis of other compounds.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-4-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-9-17-12-6-4-11(5-7-12)13(15)14-8-10-16-2/h3-7H,1,8-10H2,2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKPBMCVGFHLBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-1,3-benzodioxol-5-yl-2-[(2-cyanophenyl)thio]benzamide](/img/structure/B4406331.png)
![1-(3-methoxy-4-{2-[2-(4-morpholinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4406338.png)

![5-[(diethylamino)sulfonyl]-2-methyl-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4406347.png)
![methyl 3-[(2-chloro-6-nitrobenzyl)oxy]benzoate](/img/structure/B4406351.png)
![N-(3-chloro-4-methoxyphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4406361.png)
![1-{3-[3-(trifluoromethyl)phenoxy]propyl}-1H-imidazole hydrochloride](/img/structure/B4406371.png)
![3-(4-methylphenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole](/img/structure/B4406374.png)
![4-fluoro-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzenesulfonamide](/img/structure/B4406388.png)

![4-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4406407.png)

![6-chloro-4-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4406419.png)
![1-[3-(4-iodo-2-methylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4406438.png)